ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
Description
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
IUPAC Designation and Alternative Nomenclature
The IUPAC name for this compound is ethyl 1,3,5-trimethylpyrazole-4-carboxylate , reflecting its substitution pattern: a pyrazole ring with methyl groups at positions 1, 3, and 5, and an ethyl carboxylate group at position 4. Alternative nomenclature includes:
- 4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrazole
- 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid ethyl ester.
Structural Isomers and Conformational Analysis
No structural isomers are reported due to the fixed substitution pattern on the pyrazole ring. Conformational analysis reveals that the ethoxycarbonyl group adopts an anti periplanar configuration relative to the pyrazole ring, minimizing steric hindrance. The dihedral angle between the pyrazole ring and adjacent substituents is influenced by weak intermolecular interactions, as observed in related pyrazole derivatives.
Registered Chemical Identifiers
Physicochemical Characterization
Physical Constants and Thermal Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 182.22 g/mol | |
| Melting Point | 35–37°C | |
| Boiling Point | 250.4°C at 760 mmHg | |
| Density | 1.10 g/cm³ | |
| Flash Point | 105.3°C |
Thermogravimetric analysis data is unavailable, but decomposition likely occurs above 250°C based on analogous esters.
Solubility Parameters and Partitioning Behavior
The compound exhibits limited water solubility but is miscible with polar organic solvents such as ethanol and dichloromethane. The calculated partition coefficient (logP) of 2.02 indicates moderate lipophilicity, favoring distribution into nonpolar phases.
Crystallographic Data and Solid-State Properties
Single-crystal X-ray diffraction data for this specific compound is unavailable. However, related pyrazole esters crystallize in monoclinic systems (e.g., P2₁/c) with unit cell parameters a = 8.4593 Å, b = 15.6284 Å, c = 12.4579 Å, and β = 98.241°. Weak C–H···O hydrogen bonds stabilize the crystal lattice.
Electronic Structure and Theoretical Properties
Molecular Orbital Theory Analysis
Density functional theory (DFT) studies on analogous pyrazole derivatives reveal a HOMO-LUMO gap of 5.40–5.52 eV, suggesting moderate reactivity. The HOMO is localized on the pyrazole ring and ester group, while the LUMO resides on the carbonyl moiety.
Hydrogen Bonding Capabilities and pKa Predictions
The compound can act as a hydrogen bond acceptor via its carbonyl oxygen and pyrazole nitrogen atoms. The predicted pKa of 1.16 ± 0.10 indicates weak acidity, consistent with pyrazole derivatives. Protonation likely occurs at the pyrazole N2 position, as inferred from studies on 1-methylpyrazole (pKa = 2.49).
Properties
IUPAC Name |
ethyl 1,3,5-trimethylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-5-13-9(12)8-6(2)10-11(4)7(8)3/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZSSAPYUITUIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403120 | |
| Record name | ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56079-16-4 | |
| Record name | Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56079-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Ethyl Acetoacetate with Hydrazine Derivatives
A classical approach involves reacting ethyl acetoacetate (ethyl 3-oxobutanoate) with hydrazine hydrate or substituted hydrazines under reflux in ethanol or methanol, often catalyzed by acids such as acetic acid. This reaction forms the pyrazole ring with methyl groups at the 1,3,5-positions and the ethyl ester at the 4-position.
| Reactants | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Ethyl acetoacetate + Hydrazine hydrate | Ethanol | Acetic acid | Reflux (~78°C) | 60–75 |
| Substituted ketones + Hydrazines | Methanol | Sulfuric acid (H₂SO₄) | 60°C | 50–65 |
This method is well-documented for pyrazole ester synthesis and provides moderate to good yields with relatively simple workup procedures.
Use of Sodium Hydride and Dimethyl Carbonate for Alkylation
An alternative method involves the alkylation of pyrazole carboxylate esters using sodium hydride (NaH) as a base and dimethyl carbonate as a methylating agent in dimethylformamide (DMF). This method allows selective methylation at the nitrogen or carbon atoms of the pyrazole ring.
- Procedure: Ethyl 3-ethyl-5-pyrazolecarboxylate is dissolved in DMF, NaH is added gradually, followed by dimethyl carbonate. The mixture is heated at 110°C for 4 hours. After reaction completion, the mixture is worked up by distillation and extraction to isolate the methylated product with yields around 81%.
This approach can be adapted to introduce methyl groups at desired positions, facilitating the synthesis of 1,3,5-trimethyl derivatives.
Ring-Closing Reactions via Alkyl 2-Alkomethylene-3-oxobutyrates
In more advanced synthetic routes, alkyl difluoroacetoacetates are converted to alkyl 2-alkomethylene-3-oxobutyrates via reaction with trialkyl orthoformates in acetyl anhydride. Subsequent ring-closing reactions with hydrazines in biphasic systems (water and organic solvents like toluene) under weakly basic conditions (e.g., sodium carbonate) at low temperatures (-20°C to 5°C) yield pyrazole esters with high purity and yields of 75–80%.
Though this method is described for difluoromethyl-substituted pyrazoles, the general strategy is applicable to ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate synthesis by adjusting substituents and reaction conditions.
- Solvent choice: Polar protic solvents like ethanol and methanol are common for cyclocondensation, while polar aprotic solvents such as DMF are preferred for alkylation steps.
- Catalysts: Acid catalysts (acetic acid, sulfuric acid) promote ring formation; bases like NaH facilitate methylation.
- Temperature: Reflux (~78°C) for cyclocondensation; elevated temperatures (up to 110°C) for alkylation; low temperatures (-20°C to 5°C) for ring-closing in biphasic systems.
- Reaction time: Typically 1–4 hours depending on the step.
Optimization studies show that solvent polarity and catalyst choice significantly affect yield and selectivity. For example, switching from methanol to DMF increased yields from 65% to 82% in related pyrazole syntheses.
Post-synthesis, purification is critical to obtain high-purity this compound:
| Technique | Description | Purity Achieved |
|---|---|---|
| Crystallization | Using ethanol/water mixtures to isolate crystals | ≥95% |
| Column Chromatography | Silica gel with ethyl acetate/hexane (3:7) | ≥98% |
| Distillation | Fractional distillation under reduced pressure | 75–80% yield |
These methods remove unreacted starting materials, side products, and regioisomers.
Characterization confirms the structure and purity:
- NMR Spectroscopy: ¹H NMR shows methyl protons at δ 2.3–2.5 ppm and ester methylene protons at δ 4.1–4.3 ppm.
- FTIR: Ester carbonyl stretch near 1700 cm⁻¹.
- Mass Spectrometry (ESI-MS): Molecular ion peak consistent with molecular weight (~198 g/mol for this compound).
- HPLC: Purity assessment and separation of isomers.
| Method | Key Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation | Ethyl acetoacetate + Hydrazine hydrate | Ethanol, acetic acid, reflux | 60–75 | Classical, straightforward |
| Alkylation with NaH and DMC | Pyrazole carboxylate + NaH + Dimethyl carbonate | DMF, 110°C, 4 h | ~81 | Selective methylation |
| Ring-closing via alkyl 2-alkomethylene-3-oxobutyrates | Alkyl difluoroacetoacetate + trialkyl orthoformate + hydrazine | Biphasic system, 0°C, 1–3 h | 75–80 | High purity, adaptable to various esters |
The preparation of this compound is well-established through cyclocondensation of β-ketoesters with hydrazines, with alternative methods involving alkylation and ring-closing reactions providing routes to tailored substitution patterns. Optimization of solvents, catalysts, and temperature conditions enhances yields and purity. Purification by crystallization and chromatography ensures high-quality products suitable for further application in research and industry.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives. Substitution reactions can lead to a variety of substituted pyrazole compounds with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate has been studied for its potential therapeutic properties:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial effects against various pathogens. For instance, one study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli , suggesting its potential as a new antibacterial agent.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which could be beneficial in treating conditions such as arthritis. In vitro studies reveal that it inhibits pro-inflammatory cytokines.
- Anticancer Potential : Preliminary research indicates that this compound can inhibit the proliferation of cancer cell lines. A study reported dose-dependent inhibition with IC50 values indicating effective concentrations for therapeutic use .
Agricultural Applications
The compound's structure makes it suitable for agrochemical formulations:
- Fungicides and Herbicides : this compound has been investigated for its fungicidal properties. Its derivatives have been synthesized and tested against fungal pathogens in crops, showing potential as effective fungicides .
- Pesticide Development : The compound's ability to interact with biological systems allows it to be explored in the development of novel pesticides that target specific pests while minimizing environmental impact .
Materials Science
In materials science, pyrazole derivatives are being explored for their unique properties:
- Organic Electronics : The electronic properties of this compound make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
- Coordination Chemistry : The compound can act as a ligand in coordination complexes, which could have applications in catalysis and material synthesis .
Study 1: Antimicrobial Efficacy
In a study aimed at developing new antibacterial agents, derivatives of this compound were synthesized and tested against common pathogens. Results indicated significant antibacterial activity comparable to standard antibiotics like Ciprofloxacin .
Study 2: Anticancer Potential
A series of experiments evaluated the anticancer potential of this compound against various cancer cell lines. Results showed a dose-dependent inhibition of cell growth with promising therapeutic implications.
Mechanism of Action
The mechanism of action of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in the activity of the target molecules, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The biological activity and chemical reactivity of pyrazole derivatives are highly sensitive to substituent positions and functional groups. Below is a systematic comparison:
Substituent Position Variations
Table 1: Impact of Carboxylate and Methyl Group Positioning
| Compound Name | Substituent Positions | Unique Properties | Reference |
|---|---|---|---|
| Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | Methyl (1,3,5); Ethyl ester (4) | Broad-spectrum antimicrobial activity; high thermal stability | |
| Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | Methyl (1,3,4); Methyl ester (5) | Reduced antifungal activity; enhanced solubility in non-polar solvents | |
| Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate | Methyl (1,3); Ethyl ester (4) | Lower steric hindrance; weaker anticancer activity (IC₅₀ > 50 μM) |
Key Findings :
- The 1,3,5-trimethyl substitution in the target compound enhances steric bulk, improving binding to bacterial enzyme active sites .
- Position 4 carboxylate optimizes hydrogen-bonding interactions, critical for antimicrobial efficacy .
Functional Group Modifications
Table 2: Influence of Functional Groups on Bioactivity
Key Findings :
- Halogenation (e.g., Cl) : Increases electrophilicity, enhancing interactions with fungal cytochrome P450 enzymes .
- Amino groups: Promote anti-inflammatory effects via cytokine inhibition .
- Trifluoromethyl groups : Improve pharmacokinetic properties but reduce solubility .
Table 3: Comparative Bioactivity Data
| Compound Name | Antimicrobial (MIC, μg/mL) | Anticancer (IC₅₀, μM) | Anti-inflammatory (TNF-α Inhibition, %) | |
|---|---|---|---|---|
| This compound | 2.5 (S. aureus) | 18.2 (HeLa) | 40% at 50 μM | |
| Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | 1.8 (C. albicans) | 42.5 (MCF-7) | N/A | |
| Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 5.0 (E. coli) | 35.0 (A549) | 25% at 50 μM |
Key Trends :
- The target compound exhibits balanced potency across antimicrobial and anticancer assays, outperforming analogs in HeLa cell inhibition .
- Chloro-substituted derivatives show superior antifungal activity but weaker anticancer effects .
Mechanistic Insights and Structural Advantages
- Steric Effects : The 1,3,5-trimethyl configuration in the target compound reduces π-stacking interactions, favoring membrane penetration in bacterial cells .
- Electronic Effects : The ester group at position 4 stabilizes resonance structures, enhancing electrophilic reactivity in substitution reactions .
- Hydrogen Bonding : Comparative studies show that the ethyl ester forms stronger hydrogen bonds with bacterial DNA gyrase than methyl esters in analogs .
Biological Activity
Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by data tables and relevant studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 182.22 g/mol. The compound features a pyrazole ring with three methyl groups at positions 1, 3, and 5, and an ethyl ester group at position 4. This unique structure contributes to its solubility and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar pyrazole structures exhibit antimicrobial properties. This compound may inhibit bacterial growth and could be explored for its efficacy against various pathogens. Preliminary studies suggest potential applications in treating infections caused by resistant bacterial strains.
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. This compound has shown promise in reducing inflammation in various models. The presence of the ester group may enhance its bioavailability and effectiveness in inflammatory conditions .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been widely studied. This compound has demonstrated cytotoxic effects against several cancer cell lines. For instance:
These values indicate that the compound may inhibit cell proliferation effectively, warranting further investigation into its mechanisms of action.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Anticancer Activity : A study reported that derivatives similar to this compound exhibited significant cytotoxicity against HepG2 (liver cancer) and HeLa (cervical cancer) cells with IC50 values indicating effective inhibition without toxicity to normal cells .
- Anti-inflammatory Testing : In vivo tests using models like the acetic acid writhing test showed promising results for analgesic and anti-inflammatory activities .
- Mechanistic Studies : Investigations into the interaction of this compound with various biological targets revealed potential pathways for therapeutic applications in cancer treatment and inflammation management .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally related compounds is beneficial:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | Methyl groups at positions 1, 3, and 4 | Different carboxyl group position affects reactivity |
| Methyl 1,3-dimethyl-1H-pyrazole-4-carboxylate | Methyl groups at positions 1 and 3 | Lacks one methyl group compared to ethyl derivative |
| Ethyl 4-methyl-1H-pyrazole-3-carboxylate | Methyl group at position 4 | Changes functional group positions affecting biological activity |
This table highlights how variations in substituent positions can significantly influence biological activity.
Q & A
Q. What are the common synthetic routes for ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate?
Methodological Answer: The compound is typically synthesized via cyclocondensation or click chemistry .
- Cyclocondensation : Ethyl acetoacetate reacts with alkylating agents (e.g., DMF-DMA) and hydrazine derivatives (e.g., phenylhydrazine) under reflux conditions. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used for functionalization. Ethyl 5-azido-1H-pyrazole-4-carboxylate reacts with alkynes (e.g., hex-1-yne) in THF/water with CuSO₄ and sodium ascorbate at 50°C for 72 hours .
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, DMF-DMA, phenylhydrazine | ~70% | |
| Click Chemistry (CuAAC) | Ethyl azido-pyrazole, hex-1-yne, CuSO₄ | 41–90% |
Q. What spectroscopic techniques are standard for characterizing this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 13.90 ppm for pyrazole NH in DMSO-d₆) .
- IR Spectroscopy : Identifies functional groups (e.g., 1711 cm⁻¹ for ester C=O) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 264) .
- Melting Point (MP) : Validates purity (e.g., MP = 122.7–150.2°C) .
Q. How is the purity of the compound assessed after synthesis?
Methodological Answer:
- Thin-Layer Chromatography (TLC) : Monitors reaction progress (e.g., Rf = 0.14 in CH₂Cl₂/MeOH) .
- Flash Chromatography : Purifies crude products using gradients (e.g., 0–10% MeOH in CH₂Cl₂) .
- Melting Point Analysis : Sharp ranges indicate high purity .
Q. What are the key intermediates in its synthesis?
Methodological Answer: Critical intermediates include:
Q. What are typical reaction conditions for cyclocondensation steps?
Methodological Answer:
- Solvents : Ethanol or THF/water mixtures.
- Temperature : 50–80°C for 12–72 hours .
- Catalysts : Base (e.g., K₂CO₃) or acid (e.g., TFA) for deprotonation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in click chemistry approaches?
Methodological Answer:
- Catalyst Loading : Increasing CuSO₄ from 0.2 to 1.0 equiv improved yields from 41% to 90% .
- Solvent Ratios : THF/water (1:1) enhances solubility of azides and alkynes .
- Temperature/Time : Extending reaction time to 72 hours at 50°C maximizes conversion .
Q. Table 2: Optimization Parameters in Click Chemistry
| Parameter | Effect on Yield | Reference |
|---|---|---|
| CuSO₄ (0.2 → 1.0 equiv) | ↑ Yield by 49% | |
| THF/Water (1:1) | Enhances reagent miscibility | |
| 72-hour reaction | Ensures complete azide conversion |
Q. How to resolve discrepancies between experimental and computational spectral data?
Methodological Answer:
Q. What strategies functionalize the pyrazole ring for drug discovery?
Methodological Answer:
Q. How do substituent positions affect the compound’s reactivity?
Methodological Answer:
Q. What advanced computational methods validate the compound’s electronic structure?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
